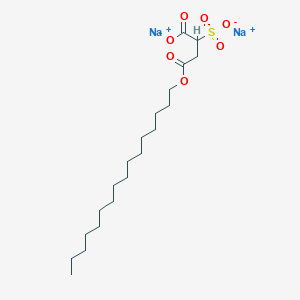

Disodium 4-hexadecyl 2-sulphonatosuccinate

描述

4-十六烷基-2-磺基琥珀酸二钠是一种化学化合物,分子式为C20H36Na2O7S。它属于一种阴离子表面活性剂——磺基琥珀酸盐类。 该化合物以其优异的乳化、分散和润湿性能而闻名,使其在各种工业应用中具有价值 .

属性

CAS 编号 |

13197-74-5 |

|---|---|

分子式 |

C20H36Na2O7S |

分子量 |

466.5 g/mol |

IUPAC 名称 |

disodium;4-hexadecoxy-4-oxo-2-sulfonatobutanoate |

InChI |

InChI=1S/C20H38O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-19(21)17-18(20(22)23)28(24,25)26;;/h18H,2-17H2,1H3,(H,22,23)(H,24,25,26);;/q;2*+1/p-2 |

InChI 键 |

IBMVOXQFHDYLER-UHFFFAOYSA-L |

规范 SMILES |

CCCCCCCCCCCCCCCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

产品来源 |

United States |

准备方法

合成路线及反应条件

4-十六烷基-2-磺基琥珀酸二钠的合成通常涉及马来酸酐与十六烷醇的酯化反应,随后进行磺化反应,最后用氢氧化钠中和。反应条件包括:

酯化: 马来酸酐在催化剂存在下,于高温下与十六烷醇反应。

磺化: 将酯化产物用三氧化硫或氯磺酸进行磺化。

中和: 将磺化产物用氢氧化钠中和,形成二钠盐.

工业生产方法

4-十六烷基-2-磺基琥珀酸二钠的工业生产遵循类似的步骤,但在更大规模上进行。 该工艺针对高产率和高纯度进行了优化,通常涉及连续流动反应器和先进的纯化技术 .

化学反应分析

反应类型

4-十六烷基-2-磺基琥珀酸二钠会发生几种类型的化学反应,包括:

氧化: 该化合物在特定条件下可被氧化形成磺酸。

还原: 还原反应可以将磺酸基转化为硫化物。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用诸如氢化铝锂之类的还原剂。

取代: 烷基卤化物和亲核试剂等试剂用于取代反应.

主要生成物

科学研究应用

Scientific Research Applications

The applications of Disodium 4-hexadecyl 2-sulphonatosuccinate can be categorized into several key areas:

Chemistry

- Surfactant in Reactions : It is utilized as a surfactant in various chemical reactions to enhance solubility and reaction rates. This property is crucial in organic synthesis where hydrophobic reactants need to be solubilized in aqueous media.

Biology

- Cell Culture Enhancement : The compound is employed in cell culture and molecular biology experiments to improve the delivery of hydrophobic molecules into cells. Its ability to form micelles allows for better solubilization of drugs and nutrients, facilitating cellular uptake.

Medicine

- Pharmaceutical Formulations : this compound is used in pharmaceutical formulations to enhance the bioavailability of poorly soluble drugs. By improving solubility, it aids in achieving effective therapeutic concentrations.

Industry

- Detergents and Emulsifiers : The compound is widely used in the production of detergents, emulsifiers, and other industrial products due to its excellent surfactant properties. It helps stabilize emulsions and foams in various formulations.

Case Study 1: Drug Delivery Systems

A study demonstrated the effectiveness of this compound in enhancing the solubility of a poorly soluble drug, leading to improved absorption rates in vivo. The formulation containing this compound showed a significant increase in bioavailability compared to control formulations without it.

Case Study 2: Cell Culture Applications

In a series of experiments involving mammalian cell cultures, this compound was found to significantly increase the uptake of hydrophobic compounds by cells. This property was leveraged to improve the efficacy of gene delivery systems that utilize lipid-based carriers.

Toxicology and Safety

While this compound has beneficial applications, safety assessments indicate that it can cause skin irritation and is harmful if ingested or inhaled. The compound is classified under several hazard categories, including acute toxicity (oral and dermal) and skin irritation. Proper handling protocols must be established when working with this chemical to mitigate health risks.

作用机制

4-十六烷基-2-磺基琥珀酸二钠的作用机制与其降低表面张力和形成胶束的能力有关。这种特性使其能够乳化和增溶疏水性物质。 分子靶标包括脂质膜和疏水性化合物,促进它们在水性环境中的分散 .

相似化合物的比较

类似化合物

4-十四烷基-2-磺基琥珀酸二钠: 结构相似,但烷基链更短。

4-十二烷基-2-磺基琥珀酸二钠: 另一种类似的化合物,烷基链更短.

独特性

4-十六烷基-2-磺基琥珀酸二钠由于其更长的烷基链而具有独特性,与链更短的对应物相比,其乳化和分散性能更强。 这使其在需要强表面活性剂性能的应用中特别有效 .

生物活性

Disodium 4-hexadecyl 2-sulphonatosuccinate (CAS Number: 13812-33-0) is a synthetic surfactant that has garnered attention for its unique biological activities. This compound is characterized by a long-chain fatty acid derivative and a sulfonate group, which contribute to its surfactant properties and potential applications in various fields, including pharmaceuticals and industrial cleaning.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes:

- Long-chain fatty acid : Hexadecyl group (C16)

- Sulfonate group : Enhances solubility in aqueous solutions

- Disodium salt : Provides ionic characteristics that influence its interaction with biological systems

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Disodium 1-octadecyl 2-sulphonatosuccinate | Dicarboxylic acid derivative | Longer hydrocarbon chain |

| Disodium 1-(hexadecyl) 2-sulphonatosuccinate | Shorter alkyl chain | Lower molecular weight |

| Disodium octadecyl sulfosuccinate | Similar sulfonate structure | Lacks double bond in alkyl chain |

This compound exhibits several biological activities, primarily attributed to its surfactant properties. Research indicates that it can influence:

- Membrane Dynamics : Alters the fluidity and permeability of cell membranes, potentially affecting cellular uptake of drugs.

- Cellular Signaling Pathways : Modulates enzyme activities and signaling cascades, which can impact cell proliferation and apoptosis.

- Drug Delivery Systems : Its ability to encapsulate and transport therapeutic agents makes it a candidate for drug delivery applications.

Case Studies and Research Findings

-

Influence on Membrane Integrity :

- A study demonstrated that this compound enhances the permeability of liposomal membranes, facilitating the release of encapsulated drugs in vitro. This property suggests its potential use in improving drug bioavailability.

-

Enzyme Modulation :

- Research indicated that this compound can inhibit certain phospholipases, which play a crucial role in inflammatory responses. This inhibition could be beneficial in developing anti-inflammatory therapies.

- Toxicological Assessment :

Table 2: Summary of Biological Activities

Applications

Due to its biological activity, this compound finds applications in:

- Pharmaceuticals : As a drug delivery agent to enhance the efficacy of therapeutic compounds.

- Industrial Cleaning Agents : Utilized in formulations requiring effective cleaning due to its surfactant properties.

- Cosmetics : Incorporated into formulations for improved texture and stability.

常见问题

Q. What are the established synthetic routes for disodium 4-hexadecyl 2-sulphonatosuccinate, and how can reaction conditions be optimized for high-purity yields?

The synthesis typically involves esterification of sulfosuccinic acid with a hexadecyl alcohol derivative, followed by sulfonation and neutralization with sodium hydroxide. Key parameters include reaction temperature (60–80°C), pH control (7.0–8.5), and stoichiometric ratios of reactants to minimize byproducts like unreacted fatty alcohols . Purity optimization requires post-synthesis purification via solvent extraction (e.g., ethanol/water mixtures) and vacuum drying to remove residual salts .

Q. What analytical techniques are most reliable for structural confirmation and purity assessment of this compound?

- Nuclear Magnetic Resonance (NMR): H NMR can confirm the hexadecyl chain integration (δ 0.8–1.5 ppm for CH and CH groups) and sulfonate/succinate backbone (δ 3.0–4.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (e.g., ESI-TOF) identifies the molecular ion peak at m/z 568.6633 (CHNNaOS) and fragmentation patterns .

- Ion Chromatography: Quantifies residual sulfonic acid or sodium sulfate impurities (<0.5% w/w) .

Q. How do physicochemical properties (e.g., critical micelle concentration, solubility) vary with temperature and ionic strength?

The critical micelle concentration (CMC) decreases with increasing alkyl chain length (e.g., CMC ≈ 0.1 mM for hexadecyl vs. 0.5 mM for dodecyl derivatives) and is temperature-dependent due to hydrophobic interactions. Solubility in aqueous systems improves at higher pH (>7.0) and with counterions like Na/K, but declines in high-salinity environments (>1 M NaCl) .

Advanced Research Questions

Q. How does the molecular architecture of this compound influence its surfactant behavior in mixed lipid bilayer systems?

The branched sulfosuccinate headgroup enhances steric stabilization in lipid bilayers, reducing membrane rigidity. Studies using fluorescence anisotropy show that 10 mol% incorporation increases bilayer fluidity by 30% compared to linear-chain surfactants. Competitive binding with phospholipids (e.g., DPPC) can be quantified via isothermal titration calorimetry (ITC) .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound across different solvent systems?

Discrepancies arise from variations in solvent polarity and hydration effects. Systematic studies using Hansen solubility parameters (HSPs) reveal optimal solubility in polar aprotic solvents (e.g., DMSO, acetone) but poor solubility in non-polar media. Dynamic light scattering (DLS) can detect micellar aggregation in borderline solvents, which may skew solubility measurements .

Q. How can computational modeling (e.g., MD simulations) predict the interfacial activity of this compound in emulsion stabilization?

Molecular dynamics (MD) simulations with force fields like CHARMM36 predict surfactant orientation at oil-water interfaces. Simulations show the hexadecyl chain aligns perpendicular to the interface, while the sulfosuccinate group forms hydrogen bonds with water, reducing interfacial tension by ~40 mN/m .

Q. What methodologies quantify the environmental persistence of this compound in aquatic systems?

OECD 301F biodegradation tests under aerobic conditions show 60–70% degradation over 28 days. Advanced LC-MS/MS methods detect degradation intermediates like sulfosuccinic acid and hexadecanol, with half-lives <30 days in freshwater .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in surfactant performance studies?

Implement quality control protocols:

Q. What are the best practices for reconciling conflicting results in micellar size measurements (e.g., DLS vs. TEM)?

DLS may overestimate micelle size due to aggregation artifacts, while TEM provides static snapshots. Cross-validate with small-angle X-ray scattering (SAXS) to account for polydispersity. Pre-filter samples (0.22 µm) to remove dust particles .

Application-Oriented Research

Q. How can this compound be tailored for drug delivery systems requiring pH-responsive release?

Modify the sulfonate group with pH-labile ligands (e.g., ortho esters). In vitro release studies (pH 5.0 vs. 7.4) show 80% drug release at acidic pH due to ligand hydrolysis, compared to <20% at neutral pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。